Tiazofurin
Overview
Description
Tiazofurin is a drug that acts as an inhibitor of the enzyme inosine monophosphate dehydrogenase. It has been investigated for potential use in the treatment of cancer due to its antiproliferative effects on tumor cells. side effects such as pleuropericarditis and a flu-like syndrome have limited its development .
Mechanism of Action
Target of Action
Tiazofurin primarily targets the enzyme Inosine-5’-monophosphate dehydrogenase (IMPDH) . IMPDH plays a crucial role in the biosynthesis of guanosine triphosphate (GTP), a molecule that is essential for a variety of cellular processes . The activity of IMPDH is increased in all cancer cells, making it a sensitive target for chemotherapy .
Mode of Action
This compound selectively blocks the activity of IMPDH . By inhibiting IMPDH, this compound disrupts the biosynthesis of GTP, which can lead to a state of guanine nucleotide depletion . This disruption can inhibit the proliferation of cancer cells .
Biochemical Pathways
The inhibition of IMPDH by this compound affects the pathway of GTP biosynthesis . GTP is essential for a variety of cellular processes, including protein synthesis, signal transduction, and cell division. By disrupting GTP biosynthesis, this compound can exert an antiproliferative effect on tumor cells .
Result of Action
The inhibition of IMPDH and the subsequent disruption of GTP biosynthesis by this compound can lead to a state of guanine nucleotide depletion . This can inhibit the proliferation of cancer cells, demonstrating the compound’s antineoplastic effects .
Preparation Methods
The synthesis of tiazofurin involves several steps:
Treatment of 1-O-Acetyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranose with trimethylsilyl cyanide: to produce 2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl cyanide.
Hydrogen sulfide treatment: leads to the formation of (2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-carbamothioyltetrahydrofuran-3,4-diyl dibenzoate.
Cyclization with ethyl bromopyruvate: results in 2-(2,3,5-Tri-O-benzoyl-beta-D-ribofuranosyl)-4-thiazolecarboxylic Acid Ethyl Ester.
Removal of protecting groups with sodium methoxide: yields 2-beta-D-Ribofuranosyl-4-thiazolecarboxylic Acid Ethyl Ester.
Amide-ester interchange by treatment with dry ammonia: completes the synthesis of this compound.
Chemical Reactions Analysis
Tiazofurin undergoes various chemical reactions, including:
Oxidation and reduction reactions: These reactions are essential for modifying the functional groups on the thiazole ring.
Substitution reactions: Common reagents include halogens and nucleophiles, which can replace specific atoms or groups on the molecule.
Cyclization reactions: These are crucial for forming the thiazole ring structure.
The major products formed from these reactions include various thiazole derivatives, which have diverse biological activities .
Scientific Research Applications
Chemistry: It serves as a precursor for synthesizing other thiazole derivatives with potential biological activities.
Biology: Tiazofurin has shown antiproliferative effects on tumor cells in vitro and in animal models.
Comparison with Similar Compounds
Tiazofurin is unique among thiazole derivatives due to its specific inhibition of inosine monophosphate dehydrogenase. Similar compounds include:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
These compounds share the thiazole ring structure but differ in their specific biological activities and targets.
Biological Activity
Tiazofurin is a synthetic nucleoside analog that has garnered attention for its potential anti-cancer properties. It primarily acts by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH), which is crucial for guanosine triphosphate (GTP) biosynthesis. This inhibition leads to a decrease in GTP levels, thereby affecting cellular proliferation and inducing apoptosis in various cancer cell lines.
The biological activity of this compound is largely attributed to its selective blockade of IMPDH, an enzyme that plays a significant role in the de novo synthesis of purines, particularly GTP. Elevated IMPDH activity is often observed in cancer cells, making it a sensitive target for chemotherapy. By reducing GTP concentrations, this compound disrupts the proliferation of tumor cells and induces apoptosis.
Key Mechanisms:
- IMPDH Inhibition : Reduces GTP levels, affecting cell proliferation.
- Induction of Apoptosis : Activates caspases (e.g., caspase-3 and caspase-9), leading to programmed cell death.
- Cell Cycle Arrest : Alters cell cycle progression, particularly in cancer cells.
In Vitro Studies
Several studies have demonstrated the cytotoxic effects of this compound on various cancer cell lines. For example, a study on oral cancer cells (SCC-VII and SCC-25) revealed that this compound significantly inhibited cell viability in a dose-dependent manner:
Dose (µM) | SCC-VII Viability (%) | SCC-25 Viability (%) |
---|---|---|
0.25 | 93 | 91 |
0.5 | 85 | 82 |
1.0 | 60 | 59 |
2.0 | 25 | 22 |
Additionally, apoptosis was significantly increased in treated cells compared to controls, with apoptosis rates reaching approximately 68.71% for SCC-VII and 70.46% for SCC-25 at the highest dose (2 µM) .
In Vivo Studies
In murine models, this compound has shown promising results in reducing tumor growth. It was found to have an antiproliferative effect against various tumors, although early clinical trials indicated severe toxicity at higher doses .
Clinical Trials
Phase I clinical trials have investigated the safety and efficacy of this compound in patients with solid tumors and leukemia. Notably, a study involving patients with end-stage leukemia demonstrated a correlation between decreased IMPDH activity and clinical response, particularly in those with myeloid blast crisis of chronic myeloid leukemia . However, these trials were often halted due to toxicity concerns.
Case Studies
A review of case studies highlights the variability in patient responses to this compound treatment across different cancer types:
- Leukemia Patients : Showed significant biochemical responses correlating with decreased IMPDH activity.
- Solid Tumors : Initial promise was overshadowed by adverse effects leading to trial discontinuation.
Properties
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-thiazole-4-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O5S/c10-8(15)3-2-17-9(11-3)7-6(14)5(13)4(1-12)16-7/h2,4-7,12-14H,1H2,(H2,10,15)/t4-,5-,6-,7-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVRDYQYEVDDKCR-DBRKOABJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)C2C(C(C(O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00208827 | |
Record name | Tiazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Soluble in water | |
Record name | TIAZOFURIN | |
Source | NCI Investigational Drugs | |
URL | http://dtp.nci.nih.gov/NCI-InvestigationalDrugsCI92/286193%20(1992).txt | |
Description | An investigational drug is one that is under study but does not have permission from the U.S. Food and Drug Administration (FDA) to be legally marketed and sold in the United States. NCI provides the investigational drug to the physicians who are participating in clinical trials or TRC protocols. For more information please visit NCI investigational drug website: https://www.cancer.gov/about-cancer/treatment/drugs/investigational-drug-access-fact-sheet | |
CAS No. |
60084-10-8 | |
Record name | Tiazofurin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60084-10-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tiazofurin [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060084108 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tiazofurine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13243 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tiazofurin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00208827 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TIAZOFURIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ULJ82834RE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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